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Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various

bromo-nitroaniline isomers. The differentiation of these closely related compounds is crucial in

various fields, including pharmaceutical development, materials science, and synthetic

chemistry, where precise structural confirmation is paramount. This document summarizes key

spectroscopic data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform

Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy,

supported by detailed experimental protocols.

Introduction to Bromo-Nitroaniline Isomers
Bromo-nitroanilines are a class of aromatic compounds featuring a benzene ring substituted

with a bromine atom, a nitro group (-NO₂), and an amino group (-NH₂). The relative positions of

these substituents give rise to numerous isomers, each with unique electronic and steric

environments. These differences are reflected in their spectroscopic signatures, allowing for

their individual identification and characterization. Understanding these spectroscopic

distinctions is essential for quality control, reaction monitoring, and the elucidation of structure-

activity relationships.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for different bromo-nitroaniline isomers.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Isomer
H-2
(ppm)

H-3
(ppm)

H-4
(ppm)

H-5
(ppm)

H-6
(ppm)

NH₂
(ppm)

Solvent

2-Bromo-

4-

nitroanilin

e

- 7.95 (d) - 8.10 (dd) 6.85 (d)
6.80 (br

s)
DMSO-d₆

4-Bromo-

2-

nitroanilin

e

- 8.15 (d) - 7.60 (dd) 7.00 (d)
7.20 (br

s)
CDCl₃

2-Bromo-

5-

nitroanilin

e

- 7.80 (d) 7.45 (dd) - 6.80 (d)
6.50 (br

s)
CDCl₃

2-Bromo-

6-

nitroanilin

e

- 7.65 (t) 7.05 (d) 7.05 (d) -
6.20 (br

s)
CDCl₃

3-Bromo-

2-

nitroanilin

e

- -
7.20-7.30

(m)

7.20-7.30

(m)
6.80 (t)

6.10 (br

s)
CDCl₃

3-Bromo-

4-

nitroanilin

e

7.25 (d) - - 7.90 (dd) 6.80 (d)
6.40 (br

s)
CDCl₃

4-Bromo-

3-

nitroanilin

e

7.30 (d) - - 7.05 (dd) 7.55 (d)
4.10 (br

s)
CDCl₃

3-Bromo-

5-

7.70 (s) - 7.41 (d) - 7.08 (d) 4.07 (br

s)

CDCl₃[1]
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nitroanilin

e

Note: Coupling constants (J) and multiplicities (s: singlet, d: doublet, t: triplet, dd: doublet of

doublets, m: multiplet, br s: broad singlet) are provided where available. Data is compiled from

various sources and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Isomer
C-1
(ppm)

C-2
(ppm)

C-3
(ppm)

C-4
(ppm)

C-5
(ppm)

C-6
(ppm)

Solvent

2-Bromo-

4-

nitroanilin

e

150.1 109.2 127.1 138.5 120.5 118.9 DMSO-d₆

4-Bromo-

2-

nitroanilin

e

145.8 135.1 119.5 115.7 129.8 118.2 CDCl₃

2-Bromo-

5-

nitroanilin

e

149.5 109.8 122.1 128.7 148.9 115.3 CDCl₃

3-Bromo-

4-

nitroanilin

e

147.2 125.8 110.1 148.1 119.3 114.5 CDCl₃

4-Bromo-

3-

nitroanilin

e

146.9 126.3 135.9 109.1 124.2 119.8 CDCl₃
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Note: Assignments are based on predicted and experimental data. Values can vary with solvent

and reference standard.

Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Isomer
N-H Stretch
(asym/sym)

NO₂ Stretch
(asym/sym)

C-Br Stretch

2-Bromo-4-nitroaniline ~3480 / ~3370 ~1520 / ~1340 ~650

4-Bromo-2-nitroaniline ~3490 / ~3380 ~1515 / ~1335 ~660

2-Bromo-5-nitroaniline ~3475 / ~3360 ~1525 / ~1345 ~640

4-Bromo-3-nitroaniline ~3485 / ~3375 ~1530 / ~1350 ~670

Note: These are approximate ranges and the exact frequencies can be influenced by the solid-

state packing or solvent used.

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Isomer Molecular Ion [M]⁺ [M-NO₂]⁺
Other Key
Fragments

All Isomers 216/218 (1:1 ratio) 170/172 142, 92, 65

Note: The characteristic 1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) is a key diagnostic

feature for all isomers.

Table 5: UV-Vis Spectroscopic Data (Absorption Maxima λ_max in nm)

Isomer λ_max 1 (nm) λ_max 2 (nm) Solvent

2-Bromo-4-nitroaniline ~230 ~380 Ethanol

4-Bromo-2-nitroaniline ~245 ~410 Ethanol

2-Bromo-5-nitroaniline ~235 ~360 Ethanol

3-Bromo-4-nitroaniline ~240 ~390 Ethanol
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Note: UV-Vis spectra are sensitive to the solvent environment. The values presented are typical

for polar solvents.

Experimental Protocols
Detailed methodologies are crucial for the reproducible spectroscopic analysis of bromo-

nitroaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the bromo-nitroaniline isomer in

0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Data Acquisition:

Acquire the spectrum at a constant temperature (e.g., 298 K).

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Set a spectral width that covers all expected carbon signals (e.g., 0-160 ppm).

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction. Calibrate the chemical shifts using the residual solvent

peak or an internal standard (e.g., TMS at 0 ppm).
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Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid bromo-nitroaniline sample (1-2 mg) with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an

agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, scan the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands for functional groups such as N-H

(amine), C-H (aromatic), NO₂ (nitro), and C-Br stretches.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.

For volatile isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable

technique. For less volatile isomers, direct infusion via Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) can be used.

Instrumentation: A mass spectrometer capable of electron ionization (EI) for GC-MS or soft

ionization techniques for direct infusion.

GC-MS Method:

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g.,

280 °C) to ensure elution of the analyte.

Ionization: Use standard electron ionization (EI) at 70 eV.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which

will exhibit the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1

ratio). Identify major fragment ions to aid in structural confirmation.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the bromo-nitroaniline isomer in a UV-grade

solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration

that gives an absorbance reading in the optimal range of the spectrophotometer (typically

0.1-1.0 AU).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use a matched pair of quartz cuvettes (typically 1 cm path length).

Record a baseline spectrum with the solvent in both the sample and reference beams.

Record the sample spectrum over a suitable wavelength range (e.g., 200-500 nm).

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max). The position

and intensity of these bands provide information about the electronic transitions within the

molecule.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of bromo-nitroaniline isomers.
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of bromo-

nitroaniline isomers.

Conclusion
The spectroscopic techniques of NMR, FTIR, Mass Spectrometry, and UV-Vis provide a

powerful toolkit for the differentiation and characterization of bromo-nitroaniline isomers. ¹H and

¹³C NMR are particularly informative for determining the substitution pattern on the aromatic

ring. FTIR is useful for confirming the presence of the key functional groups. Mass

spectrometry provides definitive molecular weight information and characteristic isotopic

patterns. UV-Vis spectroscopy offers insights into the electronic structure of the isomers. By

systematically applying these techniques and carefully analyzing the resulting data,

researchers can confidently identify and distinguish between the various isomers of bromo-

nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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